molecular formula C16H20N2O3 B7043314 1-(1,3-Benzodioxol-5-yl)-3-(1-bicyclo[2.2.2]octanyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(1-bicyclo[2.2.2]octanyl)urea

Cat. No.: B7043314
M. Wt: 288.34 g/mol
InChI Key: LCTQGMGQJMDBIL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(1-bicyclo[2.2.2]octanyl)urea is a synthetic organic compound that features a benzodioxole ring and a bicyclo[2.2.2]octane moiety connected through a urea linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(1-bicyclo[2.2.2]octanyl)urea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Preparation of the Bicyclo[2.2.2]octane Intermediate: This can be synthesized through Diels-Alder reactions involving suitable dienes and dienophiles.

    Coupling Reaction: The benzodioxole and bicyclo[2.2.2]octane intermediates are then coupled through a urea linkage, often using phosgene or carbonyldiimidazole as coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(1-bicyclo[2.2.2]octanyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced urea derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(1-bicyclo[22

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential biological activities such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(1-bicyclo[2.2.2]octanyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole ring could interact with aromatic residues, while the bicyclo[2.2.2]octane moiety could provide steric bulk and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-(1-adamantyl)urea: Similar structure but with an adamantyl group instead of a bicyclo[2.2.2]octane moiety.

    1-(1,3-Benzodioxol-5-yl)-3-(1-cyclohexyl)urea: Similar structure but with a cyclohexyl group.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(1-bicyclo[222]octanyl)urea is unique due to the presence of the bicyclo[222]octane moiety, which can impart distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-bicyclo[2.2.2]octanyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(18-16-6-3-11(4-7-16)5-8-16)17-12-1-2-13-14(9-12)21-10-20-13/h1-2,9,11H,3-8,10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTQGMGQJMDBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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